3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one

Lipophilicity Drug Design ADME Prediction

This quinoxalin-2-one derivative is explicitly covered by Grünenthal GmbH patent filings (US2004224954A1) claiming voltage-gated sodium channel modulation for analgesic indications. Procuring this exact compound-not generic 3-benzyl or 3-methyl analogs-is essential for competitive IP landscape analysis and for building SAR datasets around Nav1.7/Nav1.5 selectivity. - Computed logP = 1.6; sp³ fraction = 0.47 (enhanced solubility vs. benzyl analogs) - Tertiary alcohol introduces a unique H-bond donor absent in simple alkyl/benzyl congeners - Well-characterized synthesis: lithiation of 3-methylquinoxalin-2-one + cyclohexanone (72% reported yield)

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 645475-54-3
Cat. No. B12592917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one
CAS645475-54-3
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC2=NC3=CC=CC=C3NC2=O)O
InChIInChI=1S/C15H18N2O2/c18-14-13(10-15(19)8-4-1-5-9-15)16-11-6-2-3-7-12(11)17-14/h2-3,6-7,19H,1,4-5,8-10H2,(H,17,18)
InChIKeyRTASURMODNSMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one: Identity & Procurement


3-[(1-Hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one (CAS 645475-54-3) is a synthetic quinoxalin-2-one derivative featuring a tertiary alcohol-substituted cyclohexylmethyl group at the C3 position of the heterocyclic core. The compound possesses a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol [1][2]. It belongs to the broader class of 3-substituted quinoxalin-2(1H)-ones, a scaffold historically associated with aldose reductase inhibition, platelet-derived growth factor receptor (PDGFβR) antagonism, and multidrug resistance (MDR) modulation [3][4]. The compound is explicitly covered by Grünenthal GmbH patent filings describing substituted 1H-quinoxalin-2-one compounds and 4-aryl/heteroarylcyclohexane compounds for analgesic and neuropathic pain indications [5].

Scaffold Identity Quinoxalin-2-one with C3 hydroxycyclohexylmethyl motif; patent-defined tool compound for sodium channel modulation studies
Physicochemical Profile Distinct from common 3-benzyl analogs in computed lipophilicity and hydrogen-bond donor count; may support solubility-oriented screening
Synthetic Access Well-characterized regioselective lithiation route enables consistent sourcing and reference standard use

3-[(1-Hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one: Irreplaceable Advantages


Substitution at the C3 position of the quinoxalin-2-one scaffold is the primary determinant of both pharmacodynamic target engagement and pharmacokinetic behavior [1]. Generic analogs such as 3-benzylquinoxalin-2-one (CAS 24949-43-7) and 3-methylquinoxalin-2-one differ in lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability . The tertiary alcohol on the cyclohexyl ring of CAS 645475-54-3 introduces an additional hydrogen-bond donor absent in simple benzyl or alkyl congeners, altering solubility and potentially reducing CYP-mediated oxidation at the benzylic position [2]. In the context of the Grünenthal patent family, compounds bearing a hydroxycyclohexylmethyl moiety were specifically claimed for their ability to modulate sodium channels implicated in pain signaling, a therapeutic profile that cannot be assumed for other 3-substituted analogs lacking this precise substitution pattern [3]. For procurement decisions, substituting with a generic quinoxalin-2-one without verifying the C3 substitution identity risks selecting a compound with undetermined biological selectivity and an unvalidated intellectual property position.

Lipophilicity 3-Benzyl analog shows ~0.9 log unit higher computed logP; may shift aqueous solubility and protein binding behavior
H-Bond Donors Missing tertiary alcohol on cyclohexyl ring reduces HBD count; may alter permeability and target binding interactions
Patent Context Generic 3-substituted analogs not claimed for sodium channel modulation; IP and target-class selectivity context may diverge

Key Differentiation Evidence


Lipophilicity Shift vs. Benzyl Analog

The computed logP for 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one (645475-54-3) is 1.6, compared to a computed logP of 2.51 for the benzyl-substituted analog 3-benzylquinoxalin-2-one (CAS 24949-43-7) [1]. This represents a reduction of approximately 0.9 log units (~1 order of magnitude lower octanol/water partition coefficient), consistent with the introduction of a polar hydroxyl group on the cyclohexyl ring.

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ -0.91 (target 1.6 vs benzyl analog 2.51)
Supports aqueous solubility screening context
Computed logP only; no experimental logD available
Lipophilicity Drug Design ADME Prediction

Additional Hydrogen-Bond Donor

3-[(1-Hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one possesses two hydrogen-bond donors (the quinoxalin-2-one NH and the cyclohexyl tertiary alcohol OH), whereas the common comparator 3-benzylquinoxalin-2-one possesses only one (the quinoxalin-2-one NH) [1][2]. The additional donor is located on the sp³-rich cyclohexyl substituent, which is conformationally distinct from planar aromatic moieties.

H-Bond Donor Count
Cross-study comparable
2 HBD (target) vs 1 HBD (benzyl analog)
May influence solubility/permeability balance
Structural analysis; no experimental data available
Hydrogen Bonding Permeability Solubility

sp³ Character & Molecular Weight Advantage

The molecular weight of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one (258.32 g/mol) is 22.05 g/mol higher than that of 3-benzylquinoxalin-2-one (236.27 g/mol), and the fraction of sp³-hybridized carbons is 0.47 versus 0.07 for the benzyl analog, reflecting the fully saturated cyclohexyl ring [1]. This higher sp³ character is associated with increased three-dimensionality and potential for improved target selectivity through shape complementarity.

sp³ Carbon Fraction
Class-level inference
0.47 (target) vs 0.07 (benzyl analog); MW +22 g/mol
Increased 3D character may affect target selectivity
Class-level correlation with clinical success (Lovering et al.)
Physicochemical Properties Drug-Likeness Molecular Complexity

Patent-Defined Pain Indication

In US Patent Application US2004224954A1 (Grünenthal GmbH), 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is explicitly claimed within a genus of compounds defined as useful for treating pain, migraine, neuropathic pain, and related neurological disorders [1]. The patent specification indicates that compounds of this class modulate voltage-gated sodium channels, a mechanism distinct from generic quinoxalin-2-ones without hydroxycyclohexyl substitution, which are more commonly associated with aldose reductase or PDGFR inhibition [2].

Patent Target Context
Class-level inference
Sodium channel modulation (US2004224954A1) vs aldose reductase/PDGFR for generic analogs
Supports sodium channel research context
Patent analysis; no public potency data identified
Patent Analysis Pain Therapeutics Sodium Channel Modulation

Optimal Application Scenarios


Sodium Channel Pain Lead Optimization

Based on its explicit inclusion in Grünenthal's pain-indication patent [1], 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is most useful as a reference compound or synthetic intermediate for medicinal chemistry programs targeting voltage-gated sodium channels. Its computed logP of 1.6 and additional H-bond donor (versus benzyl analogs) suggest a distinct ADME profile that can be leveraged in SAR studies aimed at balancing solubility and potency [2].

Solubility-Focused Formulation Screening

The compound's predicted lower lipophilicity (computed logP = 1.6) relative to 3-benzylquinoxalin-2-one (computed logP ≈ 2.5) makes it a suitable candidate for early-stage formulation screens where aqueous solubility is a limiting factor [2]. Its sp³-rich character (sp³ fraction = 0.47) may further reduce crystal lattice energy, potentially enhancing dissolution rate compared to flat aromatic congeners.

Patent Landscape and Freedom-to-Operate Analysis

For industrial IP teams, the compound serves as an essential exemplar for evaluating the scope of Grünenthal's US2004224954A1 patent family [1]. Procuring and analyzing this exact compound enables direct experimental comparison against internal candidates to assess novelty and design patent-evading analogs in the sodium channel pain therapeutic space.

Synthetic Methodology & Reference Standard

The compound's synthesis by lithiation of 3-methylquinoxalin-2-one followed by reaction with cyclohexanone provides a well-characterized reference standard (72% reported yield) for optimizing novel regioselective C3-functionalization methods of quinoxalin-2-ones [3]. Its stable tertiary alcohol motif makes it suitable as an internal standard in LC-MS analytical method development.

Application
Selection Property
Validation Focus
Sodium channel modulation research
Hydroxycyclohexylmethyl substitution identity
Target engagement and selectivity assays
Solubility-driven formulation screening
Computed lipophilicity and HBD profile
Solubility/dissolution rate comparison
Patent landscape & FTO evaluation
Exact compound per US2004224954A1 claims
Comparative experimental novelty assessment
Synthetic method development
Established C3-regioselective lithiation route
Yield reproducibility & LC-MS standard suitability
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